Microcystin WR
Description
Global Context of Cyanobacterial Blooms and Cyanotoxins
Cyanobacterial blooms, often referred to as harmful algal blooms (HABs), represent a growing global environmental concern. These blooms occur when cyanobacteria, also known as blue-green algae, proliferate rapidly in aquatic ecosystems, frequently driven by increased nutrient enrichment (eutrophication), elevated water temperatures, and altered climatic conditions nih.govwilsonlab.comwikipedia.orgepa.govnih.govnih.govciphi.caepa.govnih.goviowa.gov. The massive growth of these microorganisms can lead to significant water quality degradation, impacting ecological health, fisheries, tourism, and, critically, human and animal health due to the production of potent toxins wilsonlab.comepa.govnih.govciphi.ca.
Significance of Microcystins as a Class of Cyanotoxins
Among the diverse array of cyanotoxins, microcystins (MCs) are a particularly significant group. These are cyclic heptapeptides, meaning they are composed of seven amino acids arranged in a ring structure. Over 250 different microcystin (B8822318) congeners have been identified to date, with microcystin-LR (MC-LR) being the most extensively studied and commonly detected variant wikipedia.orgepa.govepa.govnih.goviarc.frresearchgate.netresearchgate.netijbttjournal.orgmdpi.com. Microcystins are primarily hepatotoxins, known for their ability to cause severe damage to the liver, and are also considered potential carcinogens epa.govnih.govijbttjournal.orgnih.govca.gov. They are chemically stable, resistant to heat and pH changes, and are soluble in water, making them persistent environmental contaminants iarc.frresearchgate.net.
Academic and Ecological Importance of Microcystin WR as a Specific Variant
This compound (MC-WR) is one of the many structural variants within the microcystin family. While MC-LR receives the most research attention due to its prevalence and toxicity, understanding the specific properties, occurrence, and toxicological profiles of other variants like MC-WR is crucial for a comprehensive assessment of cyanotoxin risks. Research into MC-WR contributes to the broader scientific effort to elucidate the structure-activity relationships within the microcystin class, understand the ecological factors influencing the production and release of specific variants, and develop effective monitoring and management strategies for cyanobacterial blooms and their associated toxins psu.edu. The unique amino acid composition at variable positions within the cyclic peptide structure dictates the specific biological activity and toxicity of each microcystin variant.
Properties
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-(1H-indol-3-ylmethyl)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H73N11O12/c1-29(25-30(2)43(77-8)26-35-15-10-9-11-16-35)20-21-38-31(3)46(67)62-41(52(73)74)22-23-44(66)65(7)34(6)49(70)59-33(5)48(69)63-42(27-36-28-58-39-18-13-12-17-37(36)39)51(72)64-45(53(75)76)32(4)47(68)61-40(50(71)60-38)19-14-24-57-54(55)56/h9-13,15-18,20-21,25,28,30-33,38,40-43,45,58H,6,14,19,22-24,26-27H2,1-5,7-8H3,(H,59,70)(H,60,71)(H,61,68)(H,62,67)(H,63,69)(H,64,72)(H,73,74)(H,75,76)(H4,55,56,57)/b21-20+,29-25+/t30-,31-,32-,33+,38-,40-,41+,42-,43-,45+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOHFGJSOFQHC-ZISXDMAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC4=CC=CC=C4)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H73N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016178 | |
| Record name | Microcystin WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1068.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138234-58-9 | |
| Record name | Microcystin WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Structure and Properties of Microcystin Wr
Microcystins share a common cyclic heptapeptide (B1575542) structure characterized by the presence of several unusual amino acids, most notably ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4(E),6(E)-dienoic acid) iarc.frresearchgate.netresearchgate.netmdpi.comscientificarchives.com. The general structure can be represented as cyclo-(D-Ala¹-X²-D-MeAsp³-Y⁴-ADDA⁵-D-Glu⁶-Mdha⁷), where X and Y are variable amino acids that distinguish the different microcystin (B8822318) congeners iarc.frresearchgate.netmdpi.com. In Microcystin WR, specific amino acids occupy these variable positions, influencing its interaction with biological targets. The ADDA moiety is critical for the molecule's toxicity and its ability to bind to protein phosphatases .
Microcystins are relatively large molecules, with molecular weights typically ranging between 800 and 1100 Daltons iarc.fr. They are soluble in water, ethanol, and acetone, are non-volatile, and exhibit significant stability, even at elevated temperatures iarc.frresearchgate.net. This stability contributes to their persistence in aquatic environments and their resistance to degradation by standard proteases wikipedia.org.
Occurrence and Environmental Distribution
Primary Sources and Producing Organisms
Microcystins are produced by several genera of cyanobacteria, including Microcystis, Planktothrix (formerly Oscillatoria), Anabaena, and Nostoc wikipedia.orgnih.govresearchgate.netijbttjournal.orgca.govmdpi.com. The genus Microcystis, particularly species like Microcystis aeruginosa, is most frequently associated with microcystin (B8822318) production and is found globally in freshwater ecosystems wikipedia.orgca.govmdpi.com. MC-WR, like other variants, originates from these toxigenic cyanobacterial strains during bloom events.
Environmental Factors Influencing Production and Release
The production and release of microcystins are significantly influenced by a complex interplay of environmental factors. Key among these are:
Nutrients: Elevated levels of nitrogen and phosphorus, often resulting from eutrophication, are primary drivers for cyanobacterial bloom formation and subsequent toxin production nih.govnih.govmdpi.comdntb.gov.ua.
Temperature and Light: Optimal temperature ranges and specific light intensities can promote microcystin synthesis nih.govnih.govscientificarchives.comdntb.gov.ua.
Other Factors: Dissolved inorganic carbon (DIC), trace metals, pH, salinity, wind speed, and interactions with other aquatic organisms can also modulate microcystin production and release nih.govnih.govmdpi.comdntb.gov.uaoup.comnih.gov. For instance, increased water temperature and phosphorus concentrations have been positively correlated with higher microcystin concentrations mdpi.com.
Detection and Analytical Methods
The detection and quantification of microcystins, including MC-WR, rely on various analytical techniques. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection at 238 nm (due to the characteristic absorbance of the ADDA moiety), is a common method . Enzyme-Linked Immunosorbent Assays (ELISA) provide a rapid screening tool, while mass spectrometry (e.g., LC-MS/MS) offers high sensitivity and specificity for identifying and quantifying individual microcystin congeners .
Biological Activity and Mechanisms of Action
Protein Phosphatase Inhibition
The primary mechanism by which microcystins exert their toxicity is through the potent and specific inhibition of serine/threonine protein phosphatases (PPs), particularly PP1 and PP2A nih.govmdpi.compsu.eduscientificarchives.commdpi.commdpi.comnih.gov. These enzymes play critical roles in cellular signaling by dephosphorylating proteins. By binding to the catalytic subunits of PP1 and PP2A, microcystins disrupt the delicate balance of protein phosphorylation and dephosphorylation, leading to a cascade of cellular dysfunctions nih.govmdpi.comnih.gov. This inhibition is highly specific, with the ADDA moiety being essential for binding scientificarchives.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight High Resolution Mass Spectrometry (LC-QTOF HRMS) for Microcystin (B8822318) WR
Targeted Quantification of Microcystin WR Variants
Cellular and Organelle Damage
The inhibition of protein phosphatases by microcystins triggers a range of cellular and organelle damages. This includes:
Cytoskeletal Disruption: Alterations in the cytoskeleton lead to loss of cell shape and integrity nih.govnih.govmdpi.comnih.govresearchgate.netepa.gov.
Mitochondrial Dysfunction: Damage to mitochondria can result in the induction of reactive oxygen species (ROS) nih.govmdpi.comresearchgate.netnih.gov.
Cell Death: Depending on the dose and duration of exposure, microcystins can induce various forms of cell death, including apoptosis (programmed cell death), necrosis, and autophagy nih.govmdpi.comnih.govca.govmdpi.comnih.govresearchgate.netnih.gov.
Other Cellular Effects: This can also include endoplasmic reticulum disturbance and DNA damage researchgate.net.
Molecular Mechanisms of Toxicity
At the molecular level, microcystin toxicity involves several interconnected pathways. Beyond phosphatase inhibition, MCs induce oxidative stress by increasing ROS production and disrupting glutathione (B108866) homeostasis nih.govnih.govmdpi.comnih.govresearchgate.netnih.gov. They can modulate antioxidant enzymes and activate apoptosis pathways nih.govnih.gov. Furthermore, microcystins can influence cell signaling pathways, activating oncogenes such as Gankyrin, PI3K/AKT, and HIF-1α, and upregulating inflammatory molecules like NF-κβ and TNF-α, which may contribute to carcinogenesis with chronic exposure nih.gov.
Research Findings and Case Studies
Ecotoxicological Impacts
Microcystins pose a significant threat to aquatic ecosystems. They can bioaccumulate in invertebrates and vertebrates, including zooplankton, mussels, and fish epa.gov. In fish, MCs primarily target the liver, causing damage, hemorrhage, and cellular death through protein phosphatase inhibition ca.gov. Studies have shown impacts on various aquatic organisms, affecting their health, reproduction, and survival.
Table 1: Representative Ecotoxicological Effects of Microcystins
| Organism Type | Observed Effect | Mechanism of Action (Primary) | Reference |
| Fish | Liver damage, hemorrhage, cellular death | Protein phosphatase inhibition (PP1, PP2A) | ca.gov |
| Fish | Disruption of protein phosphatases, liver structure | Protein phosphatase inhibition | ca.gov |
| Aquatic food webs | Poisoning of organisms, impacting food chain dynamics | Broad cellular toxicity | wilsonlab.com |
Note: Specific data for Microcystin (B8822318) WR is limited in general literature; these represent general microcystin impacts.
Spatiotemporal Variability of Microcystin WR Concentrations in Water Bodies
Human Health Implications
Human exposure to microcystins can occur through several pathways, including the ingestion of contaminated drinking water, consumption of contaminated food (e.g., fish, shellfish, irrigated crops), direct contact with recreational waters, and inhalation of aerosolized toxins epa.goviowa.govnih.govoup.commdpi.comtandfonline.comresearchgate.net. The liver is the primary target organ, where MCs accumulate and cause hepatotoxicity epa.govnih.govmdpi.comepa.gov. However, evidence also indicates potential toxicity to the kidneys, brain, lungs, heart, and reproductive systems nih.govmdpi.com. Chronic exposure has been linked to an increased risk of liver cancer epa.govijbttjournal.orgnih.govunlp.edu.ar.
Influence of pH and Temperature on this compound Stability
Biomarkers of Exposure and Effect
Identifying reliable biomarkers for microcystin exposure is an active area of research. While elevated liver enzymes (e.g., AST, ALT, γ-GT) are indicators of liver damage, they are considered late biomarkers of effect ijbttjournal.orgunlp.edu.arnih.govuiowa.edu. Earlier indicators of prolonged exposure may include alterations in plasma parameters such as methemoglobin (MetHb), hydroperoxides (ROOHs), glutathione (B108866), α-tocopherol levels, superoxide (B77818) dismutase (SOD) activity, and changes in the lipid profile unlp.edu.arnih.gov. The presence of MC-LR in biological samples (liver, kidney, plasma) can also serve as a direct indicator of exposure nih.gov.
Table 2: Potential Biomarkers of Microcystin Exposure and Effect
| Biomarker Type | Specific Biomarker(s) | Indication | Reference |
| Biomarkers of Effect (Late) | Elevated AST, ALT, γ-GT (Liver Enzymes) | Liver damage | unlp.edu.arnih.govuiowa.edu |
| Biomarkers of Exposure (Early) | Altered MetHb, ROOHs, Glutathione, α-tocopherol levels, SOD, CAT activities, Lipid profile | Hepatic damage, oxidative stress, cellular dysfunction | unlp.edu.arnih.gov |
| Direct Exposure | MC-LR levels in liver, kidney, plasma | Presence of toxin in the body | nih.gov |
Note: Research on specific biomarkers for MC-WR is less common; these are general MC biomarkers.
Mitigation and Management Strategies
Monitoring and Early Warning Systems
Effective management of cyanobacterial blooms and microcystin (B8822318) contamination relies on robust monitoring programs. This includes regular assessment of water bodies for the presence and abundance of cyanobacteria, particularly known toxin-producing species like Microcystis. Early warning systems, which may involve microscopical cell counting and toxin analysis, are essential for timely public health advisories and water management interventions dntb.gov.ua.
Influence on Phytoplankton Community Structure and Dynamics
Water Treatment Technologies
Several technologies are employed to remove microcystins from drinking and recreational waters. These methods aim to either remove cyanobacterial cells or degrade the dissolved toxins:
Oxidation: Advanced Oxidation Processes (AOPs) and conventional oxidants like ozone are effective in decomposing microcystins mdpi.comresearchgate.netrsc.orgepa.gov.
Adsorption: Materials such as activated carbon (AC) and biochar (BC) are widely used for their ability to adsorb dissolved microcystins due to their porous structure and large surface area researchgate.netmdpi.com.
Filtration: Membrane technologies, including nanofiltration and reverse osmosis, can effectively remove microcystins, particularly in their dissolved form researchgate.netepa.gov.
Combined Approaches: Integrated systems combining coagulation, flocculation, adsorption, and filtration often yield higher removal efficiencies researchgate.netrsc.orgmdpi.comnih.gov.
Table 3: Water Treatment Technologies for Microcystin Removal
| Technology Type | Mechanism of Action | Effectiveness (General MCs) | Reference |
| Oxidation | Chemical decomposition of toxin molecules | High | mdpi.comresearchgate.netrsc.orgepa.gov |
| Adsorption | Binding of toxins to adsorbent material | High (e.g., Activated Carbon) | researchgate.netmdpi.com |
| Membrane Filtration | Physical separation based on pore size | High (e.g., Nanofiltration) | researchgate.netepa.gov |
| Coagulation/Flocculation | Aggregation and settling of cells and toxins | Moderate to High (often combined) | rsc.orgnih.gov |
| Activated Carbon (AC) | Adsorption of dissolved toxins | High | mdpi.com |
Trophic Transfer and Bioaccumulation in Invertebrate Species
Ecological Control of Cyanobacterial Blooms
Preventing or mitigating cyanobacterial blooms through ecological management is a key long-term strategy. This involves:
Nutrient Management: Reducing the input of nitrogen and phosphorus into water bodies is paramount to controlling eutrophication and bloom formation nih.govnih.govciphi.camdpi.comdntb.gov.uanih.gov.
Watershed Management: Integrated approaches to managing land use and nutrient runoff within the watershed are essential ciphi.ca.
Biomanipulation: Modifying aquatic food webs, for example, by increasing the population of herbivorous zooplankton that graze on cyanobacteria, can help control blooms wilsonlab.comnih.gov.
Physical Controls: Methods like artificial mixing or shading can disrupt bloom conditions, though they may have limitations or unintended consequences wilsonlab.commdpi.com.
Future Research Directions
Producing Organisms and Strain Specificity
The synthesis of microcystins is not universal among cyanobacteria; it is restricted to specific strains and genera.
The genus Microcystis is a dominant producer of microcystins, with Microcystis aeruginosa being particularly well-studied. Strain NIES-4344 of Microcystis aeruginosa has been identified as a producer of Microcystin WR, alongside other variants like MC-LR, -RR, -LA, and -FR nih.govresearchgate.netnies.go.jp. Other genera known to produce microcystins include Anabaena (now Dolichospermum), Planktothrix, Nostoc, Anabaenopsis, Haplosiphon, and Fischerella pnas.orgmdpi.comwikipedia.orgeuropa.eu. While specific strains are associated with particular microcystin profiles, there can be overlap, and even strains within the same species can exhibit different toxin production capabilities iarc.frnih.gov.
Microcystins, including variants like MC-WR, have been detected in freshwater and brackish water bodies worldwide, spanning all continents mdpi.comresearchgate.net. Studies have reported the presence of microcystin-producing cyanobacteria in Africa, Asia, Europe, North America, and South America mdpi.comwikipedia.orgmdpi.com. For instance, Microcystis strains producing MC-WR have been identified in Japan nih.govresearchgate.netdntb.gov.ua. The geographical distribution is influenced by factors such as water temperature, nutrient availability, and the presence of suitable host strains.
Dominant Cyanobacterial Genera Associated with this compound Production (e.g., Microcystis aeruginosa NIES-4344)
Genetic Architecture of Microcystin Biosynthesis
The biosynthesis of microcystins is a complex, multi-step process orchestrated by a large gene cluster.
The synthesis of microcystins is encoded by the mcy gene cluster, a approximately 55-kilobase (kb) genetic unit that typically comprises 10 genes arranged in two putative operons: mcyA-C and mcyD-J pnas.orgnih.govaloki.hubiorxiv.org. These genes encode a suite of enzymes, including nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), hybrid NRPS-PKS enzymes, and tailoring enzymes mdpi.comnih.govaloki.hubiorxiv.org. The mcy cluster is ancient and has undergone diversification and occasional loss events across different cyanobacterial genera asm.org. The mcy genes are responsible for the sequential incorporation of amino acids and the synthesis of the characteristic ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety iarc.frwho.int.
The structural diversity of microcystins, including the WR variant, arises from variations within the mcy gene cluster and the flexibility of the enzymes they encode. The most common variations occur at positions 2 (X) and 4 (Z) of the cyclic peptide, where different L-amino acids can be incorporated iarc.frwho.intacs.org. The specific amino acid sequence in the variable regions of the mcy genes, particularly in the adenylation domains of NRPS modules McyB and McyC, dictates which amino acids are activated and incorporated into the microcystin molecule nih.govacs.orgscielo.br. For this compound, the specific amino acids at positions 2 and 4 are tryptophan (W) and arginine (R), respectively. Genetic variations, including recombination events within the mcy operon, can lead to the production of different microcystin congeners by the same strain nih.govasm.orgscielo.br.
Overview of mcy Gene Clusters
Environmental and Molecular Regulation of this compound Biosynthesis
The production and release of microcystins are influenced by a complex interplay of environmental factors and molecular regulatory mechanisms.
Environmental factors such as nutrient availability (particularly nitrogen and phosphorus), light intensity, temperature, and pH have been shown to modulate microcystin production researchgate.netoup.comresearchgate.netwrc.org.za. For example, increased nitrogen availability or specific C:N ratios can influence the cellular quotas of microcystins researchgate.netwrc.org.za. Light intensity has also been implicated, with some studies suggesting increased transcription of mcy genes under high light conditions oup.com. Temperature can affect the relative abundance of different microcystin variants produced by certain strains oup.comresearchgate.net.
While the precise molecular mechanisms are still being elucidated, it is understood that the expression of the mcy genes is regulated. Factors such as nitrogen metabolism regulators (e.g., NtcA) may play a role in controlling the expression of the mcy operon wrc.org.za. Research has also indicated that environmental stressors can lead to changes in the transcription levels of specific mcy genes, thereby influencing toxin production oup.commdpi.comnih.gov.
Biochemical and Bioanalytical Approaches
Biochemical and bioanalytical methods leverage the biological activity of microcystins, particularly their potent inhibition of protein phosphatases, to assess their presence and potency.
Protein Phosphatase Inhibition Assays (PP1/PP2A) for this compound Potency Assessment
Microcystins are well-established as potent and specific inhibitors of eukaryotic protein phosphatases 1 (PP1) and 2A (PP2A) nih.govmdpi.comwho.intnih.gov. This mechanism of action forms the basis for sensitive bioassays to detect and quantify microcystins. These assays typically involve incubating a sample with purified PP1 or PP2A and a substrate that, upon phosphorylation by the enzyme, produces a detectable signal (e.g., colorimetric or fluorometric). The presence of microcystins in the sample inhibits the enzyme's activity, leading to a reduced signal.
Emerging Technologies for this compound Monitoring
Emerging technologies offer improved sensitivity, speed, and portability for microcystin detection, facilitating real-time monitoring and early warning systems.
Development and Application of Biosensors
Biosensors represent a promising alternative to traditional analytical methods like LC-MS/MS and ELISA, which can be time-consuming and require complex instrumentation mdpi.comresearchgate.netacs.org. Biosensors integrate a biological recognition element (e.g., antibodies or aptamers) with a transducer (e.g., electrochemical, optical) to generate a measurable signal proportional to the analyte concentration.
For microcystin detection, various biosensor platforms have been developed, including electrochemical biosensors, aptasensors, and immunosensors mdpi.comresearchgate.netacs.orgmdpi.comnih.govlu.se. These often incorporate nanomaterials, such as carbon nanotubes or gold nanoparticles, to enhance sensitivity and reduce response times by increasing the surface area and improving conductivity mdpi.comacs.orgnih.gov. For example, electrochemical biosensors utilizing aptamers and modified electrodes have achieved detection limits as low as 40 pM for MC-LR acs.org, while field-effect transistor (FET) sensors based on carbon nanotubes functionalized with MC-LR-targeting aptamers have demonstrated detection limits of 0.11 ng/mL nih.gov. These technologies are adaptable for specific congeners like MC-WR, offering the potential for on-site, rapid screening of water samples.
Method Validation and Quality Control in this compound Analysis
Rigorous method validation and quality control are essential to ensure the accuracy, reliability, and reproducibility of microcystin analysis.
Sample Preparation and Extraction Protocols for this compound
Effective sample preparation is a critical prerequisite for the accurate determination of microcystins, as they can be present both intracellularly and extracellularly in water samples. Common approaches involve cell lysis followed by extraction and concentration.
Cell Lysis: Methods to release intracellular microcystins include freeze-thaw cycles, lyophilization, sonication, bead beating, and chemical lysis eeer.orgnih.govtandfonline.comuminho.pt. Freeze-thaw cycles, typically involving three cycles of freezing and thawing, are a widely used method iwaponline.comeeer.orgtandfonline.comuminho.pt. Lyophilization followed by extraction with 75% methanol (B129727) has shown high efficiency for cell disruption and toxin release eeer.orgnih.gov.
Extraction and Concentration: Solid-phase extraction (SPE) is a widely adopted technique for concentrating and purifying microcystins from complex matrices, significantly reducing interference and improving detection limits biotage.comrsc.orgresearchgate.netpromochrom.comfda.gov.tw. Various SPE sorbents, such as C18-bonded silica (B1680970) or specific polymer-based cartridges (e.g., Oasis HLB), are employed biotage.comrsc.orgresearchgate.netpromochrom.comfda.gov.tw. Extraction solvents typically involve methanol or methanol-water mixtures (e.g., 75-90% methanol) for elution eeer.orgnih.govrsc.orgfda.gov.twepa.gov. Recovery rates for SPE methods are generally high, often exceeding 97% for various microcystins biotage.comrsc.org. For example, one SPE protocol reported recoveries between 97.1% and 100.9% with a relative standard deviation (RSD) of ≤5.0% rsc.org.
Table 1: Performance Metrics of Microcystin Extraction and Detection Methods
| Method Category | Specific Technique/Component | Reported Metric | Reference |
| SPE Recovery | C18 SPE / 90:10 MeOH:H₂O elution | 97.1% - 100.9% recovery, ≤5.0% RSD | rsc.org |
| Automated SPE / Atlantic® SPE disks | 97% - 100% recovery, 1.05% RSD | biotage.com | |
| Cell Lysis Efficiency | Lyophilization + 75% Methanol extraction | 98.4% efficiency | eeer.org |
| Bead beating (0.5 mm glass beads) | 99.2% efficiency | eeer.org | |
| Freeze-thaw (3 cycles) | 19.4% efficiency | eeer.org | |
| Biosensor LOD (MC-LR) | Aptasensor (Au electrode, aptamer) | 100 pM | mdpi.com |
| FET sensor (MWCNT, aptamer) | 0.11 ng/mL (approx. 0.1 pM) | nih.gov | |
| Electrochemical biosensor (Co-metallodendrimer, Ag NPs) | 40 pM | acs.org | |
| Molecular Detection Limit | qPCR for mcyE gene | Detectable when MC concentrations are very low | nih.gov |
Note: LOD (Limit of Detection) values for biosensors are typically reported for MC-LR, but the principles are applicable to other congeners.
Compound List
Anatoxin-a
Cylindrospermopsin
Microcystin-LR (MC-LR)
Microcystin-RR (MC-RR)
Microcystin-YR (MC-YR)
Microcystin-LA (MC-LA)
Microcystin-LW (MC-LW)
Microcystin-LF (MC-LF)
this compound (MC-WR)
[Asp³]MC-RR
[Asp³,Dhb⁷]MC-RR
[Asp³]MC-RY
[Asp³]MC-LY
[Dha⁷]MC-RR
[Asp³]MC-LR
Nodularin (NOD)
Saxitoxin
Inter-laboratory Harmonization and Standardization for this compound Analysis
Ensuring the accuracy and comparability of microcystin (MC) analysis across different laboratories is paramount for effective environmental monitoring, regulatory compliance, and public health risk assessment. This compound (MC-WR), like other microcystin congeners, requires standardized analytical approaches to guarantee reliable results. Harmonization efforts focus on establishing consistent methodologies, validating analytical procedures, and ensuring that laboratories can produce comparable data, irrespective of the specific analytical platform or laboratory conducting the analysis.
Proficiency Testing Programs
Proficiency testing (PT) programs play a critical role in inter-laboratory harmonization by providing an external quality assurance measure. These programs distribute characterized test materials to participating laboratories, which then analyze them using their routine methods. The results are subsequently compiled, analyzed statistically, and reported back to participants, allowing them to assess their performance against their peers and identify areas for improvement novakits.com. These schemes often cover a range of microcystin variants, including MC-WR, and may involve various analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) novakits.comnih.govemarketplace.state.pa.us. For instance, the LGC Standards AQUACHECK scheme assesses microcystin analysis in surface and groundwater lgcstandards.com, while other programs require documented proficiency in both LC-MS/MS and ELISA methods for microcystins emarketplace.state.pa.us. An international intercomparison exercise involving 31 laboratories from 13 countries demonstrated that while standard solutions could be measured with adequate precision, field samples exhibited greater variability, underscoring the need for robust standardization nih.gov. Validation of analytical methods is often confirmed through participation in such PT schemes, with acceptable Z-scores indicating satisfactory performance researchgate.net.
Reference Materials and Certified Reference Materials (CRMs)
The availability and use of well-characterized reference materials (RMs) and Certified Reference Materials (CRMs) are fundamental to achieving standardization in microcystin analysis. CRMs provide a traceable link to recognized measurement standards, enabling laboratories to calibrate their instruments, validate their analytical methods, and ensure the accuracy of their quantification. The development and availability of specific standards for various microcystin congeners, including MC-WR, are crucial, as commercially available standards are often limited to a few major variants nih.gov. Efforts have been made to purify MC-WR for use as a reference material in LC-MS analysis nih.gov. Furthermore, institutions like the National Institute for Environmental Studies (NIES) have prepared CRMs for microcystins, containing multiple variants, which are invaluable for the quantitation and identification of individual MCs researchgate.net. The use of these materials helps mitigate variability arising from the use of in-house standards, which can influence routine microcystin analysis nih.gov.
Method Development and Validation for Standardization
Standardization in microcystin analysis involves the development and validation of robust analytical methods that can reliably detect and quantify a wide range of congeners. International standards, such as SNZ ISO 17994:2021, specify methods using LC-MS/MS for the quantification of twelve microcystin variants, explicitly including MC-WR standards.govt.nz. Method validation studies and inter-laboratory comparisons are essential for identifying and addressing sources of variability, which can stem from differences in extraction efficiencies, sample preparation procedures, matrix effects, and chromatographic separation of congeners nih.govresearchgate.netrsc.orgresearchgate.net. For example, challenges such as overlapping retention times in LC-MS methods necessitate improved chromatographic separation to ensure accurate identification and quantification of specific variants researchgate.net. Laboratories are often permitted to modify methods, provided that all performance criteria are met, further emphasizing the need for performance-based standardization standards.govt.nz.
Challenges in Achieving Harmonization
Uptake and Distribution in Fish Tissues
Research indicates that microcystins can accumulate in different fish tissues, with varying concentrations depending on the species and exposure levels. Studies on fish species like common carp (B13450389) (Cyprinus carpio) and European eel (Anguilla anguilla) have shown preferential accumulation in certain organs. For instance, in common carp, the intestine, hepatopancreas, and muscle have been identified as primary sites of microcystin accumulation. In contrast, the European eel showed higher concentrations in the liver, followed by the intestine and muscle. researchgate.net While MC-LR is often the dominant microcystin variant detected, MC-WR has also been identified in fish tissues, suggesting its potential to bioaccumulate. researchgate.netca.gov The presence of microcystins in fish tissues raises concerns about their transfer through the food web. ca.gov
Table 1: Microcystin Distribution in Fish Tissues
| Fish Species | Primary Accumulation Sites | Secondary Accumulation Sites | Notes on MC-WR Presence |
| Common Carp | Intestine | Hepatopancreas, Muscle | Detected in tissue samples researchgate.net |
| European Eel | Liver | Intestine, Muscle | Detected in tissue samples researchgate.net |
Note: Data reflects general microcystin accumulation patterns, with MC-WR identified in some studies.
Role of this compound in Cyanobacterial Bloom Dynamics
This compound, as a toxin produced by cyanobacteria, plays a role in the ecological success and dynamics of cyanobacterial blooms. Its production can confer competitive advantages to the producing strains.
Allelopathic Interactions within Microbial Communities
Cyanotoxins, including microcystins, are known to exhibit allelopathic effects, influencing the growth and survival of other aquatic organisms, including competing phytoplankton species. Studies have demonstrated that microcystins can inhibit the growth, motility, and photosynthetic activity of green algae. mdpi.comnih.govresearchgate.net While specific research detailing MC-WR's allelopathic effects in isolation is limited, the general properties of microcystins suggest they can act as chemical agents that suppress the growth of competing autotrophs within phytoplankton communities. mdpi.comresearchgate.net This allelopathic potential contributes to the ecological niche occupied by toxic cyanobacteria.
Contribution to Competitive Advantages of Toxic Cyanobacteria
The production of MC-WR can provide toxic cyanobacteria with a competitive advantage over non-toxic strains and other algal species. This advantage can manifest in several ways, including the inhibition of competitors through allelopathy mdpi.comresearchgate.net and potentially by influencing the physiological responses of the producing cyanobacteria themselves, such as maintaining photosynthetic efficiency under certain conditions. worktribe.com Furthermore, environmental factors like increased water temperature can favor the growth of cyanobacteria, including toxic strains, potentially enhancing the dominance of MC-WR producing species within blooms. mdpi.comresearchgate.net The ability to produce toxins can thus be a key factor in the proliferation and persistence of cyanobacterial blooms. mdpi.comscispace.com
Broader Ecosystemic Consequences
The presence and proliferation of this compound, as a component of harmful cyanobacterial blooms (CyanoHABs), have far-reaching consequences for aquatic ecosystems and the services they provide.
Degradation of Water Quality and Ecosystem Services
Inhibition of Serine/Threonine Protein Phosphatases (PP1 and PP2A) by this compound
Microcystins are recognized as highly potent and specific inhibitors of a family of enzymes known as serine/threonine protein phosphatases (PPs). Among these, Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) are the primary targets of microcystins, including MC-WR researchgate.netpjoes.comfwr.orglifeasible.com. These phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and metabolic pathways researchgate.netfwr.org. By inhibiting PP1 and PP2A, microcystins lead to a state of hyperphosphorylation of cellular proteins, disrupting normal cellular function pjoes.com.
Microcystins, including MC-WR, exhibit a high degree of specificity for the catalytic subunits of PP1 and PP2A researchgate.netlifeasible.com. The binding interaction is complex, involving multiple points of contact within the active site and associated hydrophobic grooves of the phosphatase enzymes researchgate.net. The unique cyclic structure of microcystins, particularly the presence of the unusual amino acid Adda ((2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), is fundamental to this high affinity and specificity fwr.org. The methyldehydroalanine (Mdha) residue within the microcystin ring is also implicated in the binding to protein phosphatases, leading to enzyme deactivation fwr.org. While specific quantitative binding affinity (e.g., Kd values) for MC-WR to PP1 and PP2A is often studied in the context of broader microcystin research, MC-LR is frequently used as a benchmark, with microcystins generally showing picomolar to nanomolar inhibitory concentrations for PP1 and PP2A researchgate.net.
The interaction between microcystins and protein phosphatases is characterized by a tight, often described as irreversible, binding mechanism fwr.org. While the binding is primarily non-covalent, it is exceptionally strong due to extensive hydrophobic and polar interactions. The Adda residue plays a critical role in anchoring the microcystin within the hydrophobic groove of the phosphatase researchgate.net. The binding event can induce conformational changes in both the enzyme and the toxin, leading to a stable complex that effectively blocks the catalytic activity of the phosphatase researchgate.net. The term "irreversible" in this context often refers to the extremely slow dissociation rate of the microcystin-phosphatase complex, making the inhibition functionally permanent over typical experimental timescales, rather than implying a covalent bond formation in all cases. However, some research has explored potential covalent interactions with cysteine residues as a contributing factor to inhibition researchgate.net.
Molecular Binding Specificity and Affinity of this compound to PP Enzymes
Cellular Responses and Signaling Pathway Perturbations
The inhibition of protein phosphatases by Microcystin-WR triggers a cascade of downstream cellular events, disrupting normal signaling pathways and cellular integrity.
A significant cellular response to microcystin exposure, including MC-WR, is the induction of oxidative stress. This occurs through the generation of reactive oxygen species (ROS) within the cell fwr.org. The precise mechanisms by which microcystins promote ROS production are multifaceted, potentially involving the disruption of mitochondrial function and the activation of cellular signaling pathways that either directly produce ROS or impair the cell's antioxidant defense mechanisms. The accumulation of ROS can lead to damage to cellular macromolecules such as lipids, proteins, and DNA, contributing to cellular dysfunction and toxicity.
The hyperphosphorylation of proteins induced by PP1 and PP2A inhibition has direct consequences for the cell's structural components, particularly the cytoskeleton pjoes.com. Microcystin-WR's action leads to the hyperphosphorylation of cytoskeletal proteins, such as intermediate filaments. This aberrant phosphorylation disrupts the normal assembly and stability of the cytoskeleton, leading to its breakdown pjoes.com. Consequently, cells undergo significant morphological changes, including deformation and the formation of blebs, which are characteristic of early apoptotic processes pjoes.com.
Beyond direct phosphatase inhibition, the downstream effects of Microcystin-WR propagate through various critical cellular signaling pathways. The hyperphosphorylation state induced by MC-WR can aberrantly activate or inhibit signaling cascades, including those involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), Receptor Tyrosine Kinases (RTK), and the Phosphoinositide 3-Kinase (PI3K) pathway researchgate.netfwr.org. For example, microcystins have been shown to influence cell cycle progression and MAPK signaling pathways researchgate.net. This widespread interference in signal transduction disrupts cellular communication, metabolic regulation, and cell proliferation or death decisions.
Q & A
Basic Research Questions
Q. What are the standardized methodologies for detecting and quantifying Microcystin WR in environmental water samples?
- Methodological Answer : this compound is typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits, which provide high sensitivity for particulate and dissolved toxin fractions. Sample preparation involves ice-defrosting cycles, sonication for cell disruption, and filtration through glass fiber filters (e.g., Whatman GF/C). For validation, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is recommended to confirm structural identity and purity (≥95%) . Researchers must account for matrix effects by spiking control samples with certified reference materials.
Q. Which environmental factors are most strongly correlated with this compound production in cyanobacterial blooms?
- Methodological Answer : Key factors include orthophosphate concentrations, nitrogen-to-phosphorus (N:P) ratios, and algal pigment fluorescence (e.g., phycocyanin). Field studies should integrate real-time sensors for pH, specific conductance, and nutrient levels, complemented by weekly water sampling. Statistical analysis using Spearman’s rho (non-parametric correlation) can identify monotonic relationships, though site-specific variability (e.g., Lake Erie vs. inland lakes) requires stratified sampling designs .
Q. How should researchers design a longitudinal field study to monitor this compound dynamics in freshwater ecosystems?
- Methodological Answer : Deploy continuous monitoring systems for temperature, light intensity, and nutrient fluxes, paired with biweekly integrated water column sampling. Use stratified random sampling to capture spatial heterogeneity. For data consistency, assign censored values (e.g., below detection limits) as half the minimum reporting limit. Include control sites without algal blooms to isolate toxin-specific drivers .
Advanced Research Questions
Q. How can quantitative PCR (qPCR) assays targeting microcystin synthetase (mcy) genes be optimized to predict this compound synthesis in mixed cyanobacterial communities?
- Methodological Answer : Amplify mcyE gene regions using strain-specific primers, and normalize transcript levels to 16S rRNA or total DNA content. For mixed cultures, apply a mixed-model restricted maximum likelihood (REML) approach to account for interspecies competition and nutrient limitation effects. Validate results against toxin concentrations measured via ELISA, ensuring log-transformation of non-normal data .
Q. What statistical approaches resolve contradictions in multi-variable models predicting this compound concentrations across diverse aquatic systems?
- Methodological Answer : Employ hierarchical linear regression with forward/backward selection to prioritize variables (e.g., phycocyanin, nitrate). Use Virtual Beach 3.07 (USEPA) for model development, applying transformations (e.g., log, Box-Cox) to linearize relationships. Address collinearity via variance inflation factor (VIF) thresholds (<5). For site-specific anomalies, conduct residual analysis to identify outliers and refine sampling protocols .
Q. How do integrated data fusion and mining (IDFM) techniques improve spatial-temporal resolution in this compound monitoring?
- Methodological Answer : Fuse hyperspectral remote sensing data (e.g., MERIS/MODIS) with in-situ toxin measurements using machine learning algorithms (e.g., random forests, neural networks). Generate synthetic daily images to reconstruct toxin distribution patterns. Validate models with cross-calibration against ground-truth ELISA/HPLC data. IDFM outperforms traditional two-band models, particularly in large lakes like Erie, by enhancing spectral resolution and reducing spatial gaps .
Methodological Considerations and Pitfalls
- Data Normalization : Assign censored microcystin values as 50% of the detection limit to avoid skewing regression models .
- Ethical Reporting : Disclose all transformations and outlier exclusions to prevent data manipulation .
- Model Validation : Use k-fold cross-validation for predictive models to ensure generalizability across ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
